molecular formula C6H11NO3 B2588402 2-(nitromethyl)tetrahydro-2H-pyran CAS No. 37790-10-6

2-(nitromethyl)tetrahydro-2H-pyran

Cat. No.: B2588402
CAS No.: 37790-10-6
M. Wt: 145.158
InChI Key: KQZCMSSTZPLPJK-UHFFFAOYSA-N
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Description

2-(Nitromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C6H11NO3 It consists of a tetrahydropyran ring substituted with a nitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(nitromethyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with nitromethane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of nitromethane, which then acts as a nucleophile to attack the tetrahydropyran ring, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Nitromethyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog without the nitromethyl group.

    2-(Aminomethyl)tetrahydro-2H-pyran: A reduced form of 2-(nitromethyl)tetrahydro-2H-pyran.

    2-(Nitro)tetrahydro-2H-pyran: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research .

Properties

IUPAC Name

2-(nitromethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCMSSTZPLPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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